molecular formula C25H23NO5 B557313 Fmoc-tyr(ME)-OH CAS No. 77128-72-4

Fmoc-tyr(ME)-OH

Numéro de catalogue B557313
Numéro CAS: 77128-72-4
Poids moléculaire: 417.5 g/mol
Clé InChI: JYQODLWFOPCSCS-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-Tyr(Me)-OH, also known as N-α-Fmoc-O-methyl-L-tyrosine, is an Fmoc protected tyrosine derivative . It is a standard building block for the introduction of O-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-Tyr(Me)-OH typically involves the use of Fmoc solid-phase peptide synthesis . The Fmoc group is usually removed with a base such as pyridine .


Molecular Structure Analysis

The empirical formula of Fmoc-Tyr(Me)-OH is C25H23NO5 . Its molecular weight is 417.45 . The SMILES string representation is COc1ccc (C [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)cc1 .


Chemical Reactions Analysis

Fmoc-Tyr(Me)-OH is suitable for Fmoc solid-phase peptide synthesis . It is also used in the synthesis of oxytocin and vasopressin analogs as carbetocin, and for structure-activity studies .


Physical And Chemical Properties Analysis

Fmoc-Tyr(Me)-OH is a solid substance . It has a functional group of Fmoc . The storage temperature is between 2-30°C .

Applications De Recherche Scientifique

1. Bio-Inspired Peptide Crypto-Thioesters Synthesis

  • Application Summary: Fmoc-tyr(ME)-OH is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL). This is a challenge in the field due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection .
  • Methods of Application: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
  • Results or Outcomes: The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL. This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

2. Solid-Phase Peptide Synthesis

  • Application Summary: Fmoc-tyr(ME)-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings .
  • Results or Outcomes: In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

3. Peptide-Based Hydrogels

  • Application Summary: Fmoc-tyr(ME)-OH is used in the fabrication of peptide-based hydrogels, which are frequently used as extracellular matrix-mimicking scaffolds for cell growth in tissue engineering .
  • Methods of Application: The combination of two or more peptide hydrogelators could allow obtaining different materials exhibiting new architectures, tunable mechanical properties, high stability, and improved biofunctionality .
  • Results or Outcomes: Preliminary in vitro biocompatibility and cell adhesion assays performed on Chinese hamster ovarian (CHO) cells suggest a potential employment of these multicomponent hydrogels as exogenous scaffold materials for tissue engineering .

4. Peptide-Based Drug Delivery

  • Application Summary: Fmoc-tyr(ME)-OH is used in the development of peptide-based drug delivery systems. These systems are designed to improve the therapeutic efficacy and safety of drugs by controlling their pharmacokinetics, biodistribution, and drug release .
  • Methods of Application: The drug is conjugated to the peptide, which can then self-assemble into a hydrogel. The drug is then released from the hydrogel in a controlled manner .
  • Results or Outcomes: The use of peptide-based drug delivery systems has shown promise in improving the therapeutic index of drugs, reducing side effects, and improving patient compliance .

5. Peptide-Based Biosensors

  • Application Summary: Fmoc-tyr(ME)-OH is used in the development of peptide-based biosensors. These biosensors can detect a wide range of biological and chemical substances, making them useful in various fields such as medical diagnostics, environmental monitoring, and food safety .
  • Methods of Application: The peptide is used as a recognition element in the biosensor. When the target substance interacts with the peptide, it causes a change in the physical or chemical properties of the biosensor, which can be measured .
  • Results or Outcomes: Peptide-based biosensors have shown high sensitivity and selectivity towards their target substances. They also have the advantage of being easy to produce and modify, making them a promising tool for various applications .

6. Peptide-Based Therapeutics

  • Application Summary: Fmoc-tyr(ME)-OH is used in the development of peptide-based therapeutics. These therapeutics can be used to treat a variety of diseases, including cancer, infectious diseases, and autoimmune disorders .
  • Methods of Application: The peptide is designed to interact with specific biological targets, such as proteins or cells. This interaction can have a therapeutic effect, such as inhibiting the function of a disease-causing protein or stimulating an immune response .
  • Results or Outcomes: Peptide-based therapeutics have shown promise in preclinical and clinical studies. They offer several advantages over traditional small molecule drugs, including high specificity, low toxicity, and the ability to target “undruggable” targets .

7. Peptide-Based Vaccines

  • Application Summary: Fmoc-tyr(ME)-OH is used in the development of peptide-based vaccines. These vaccines can stimulate an immune response against specific pathogens or diseases .
  • Methods of Application: The peptide is designed to mimic a specific antigen from the pathogen. When the peptide is introduced into the body, it triggers an immune response, which can help protect against future infections .
  • Results or Outcomes: Peptide-based vaccines have shown promise in preclinical and clinical studies. They offer several advantages over traditional vaccines, including the ability to target specific pathogens and the potential for fewer side effects .

8. Peptide-Based Diagnostics

  • Application Summary: Fmoc-tyr(ME)-OH is used in the development of peptide-based diagnostics. These diagnostics can be used to detect and monitor a variety of diseases .
  • Methods of Application: The peptide is designed to interact with a specific biomarker associated with the disease. This interaction can be detected and measured, providing information about the presence and progression of the disease .
  • Results or Outcomes: Peptide-based diagnostics have shown promise in preclinical and clinical studies. They offer several advantages over traditional diagnostics, including high specificity, low cost, and the ability to detect diseases at an early stage .

9. Peptide-Based Imaging Agents

  • Application Summary: Fmoc-tyr(ME)-OH is used in the development of peptide-based imaging agents. These agents can be used to visualize specific tissues or processes in the body .
  • Methods of Application: The peptide is designed to bind to a specific target in the body. When the peptide is labeled with a radioactive or fluorescent tag, it can be detected using imaging techniques such as PET or fluorescence microscopy .
  • Results or Outcomes: Peptide-based imaging agents have shown promise in preclinical and clinical studies. They offer several advantages over traditional imaging agents, including high specificity, low toxicity, and the ability to provide real-time information about biological processes .

Safety And Hazards

Fmoc-Tyr(Me)-OH is classified as Combustible Solids according to GHS . It is obviously hazardous to water (WGK 3) . In case of contact, it is recommended to wash off with soap and plenty of water .

Orientations Futures

Fmoc-Tyr(Me)-OH is a building block for oxytocin and vasopressin analogs as carbetocin, and for structure-activity studies . This suggests potential future directions in the development of new peptide-based drugs.

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQODLWFOPCSCS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-tyr(ME)-OH

CAS RN

77128-72-4
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-tyr(ME)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-tyr(ME)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-tyr(ME)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-tyr(ME)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-tyr(ME)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-tyr(ME)-OH

Citations

For This Compound
23
Citations
G Yao, Z Pan, C Wu, W Wang, L Fang… - Journal of the American …, 2015 - ACS Publications
Coibamide A is a highly potent antiproliferative cyclodepsipeptide originally isolated from a Panamanian marine cyanobacterium. Herein we report an efficient solid-phase strategy for …
Number of citations: 49 pubs.acs.org
Y Yang, L Hansen, A Fraczek, F Badalassi… - … Process Research & …, 2021 - ACS Publications
Severe iodination of a disulfide peptide molecule (peptide D) was detected from the on-resin disulfide cyclization process. LC/MS/MS results indicated that iodination occurred on the …
Number of citations: 5 pubs.acs.org
G Yao, W Wang, L Ao, Z Cheng, C Wu… - Journal of Medicinal …, 2018 - ACS Publications
To enable the large-scale synthesis of coibamide A, we developed an improved synthetic strategy for this class of cyclodepsipeptide. The versatility of the synthetic procedure was …
Number of citations: 20 pubs.acs.org
T Abiko, Y Takamura - Amino acids, 2003 - Springer
To examine the roles of aromatic rings Tyr residues at positions 1 and 6 and Phe residues at positions 16, 17 and 19 of rat neuromedin U-23 (NMU-23) (Tyr-Lys-Val-Asn-Glu-Tyr-Gln-Gly…
Number of citations: 9 link.springer.com
L Konnert, A Gauliard, F Lamaty… - ACS Sustainable …, 2013 - ACS Publications
An eco-friendly methodology for preparing carbamate N-protected α-amino acids is described using ball-milling technology. Some β-amino acids were also investigated in this study. …
Number of citations: 18 pubs.acs.org
T Abiko, Y Takamura - Preparative Biochemistry and …, 2002 - Taylor & Francis
To examine the roles of aromatic rings, Tyr residues at positions 1 and 5 and Phe residues at positions 16, 17, and 19 of rat neuromedin U-23 (NMU-23) (Tyr-Lys-Val-Asn-Glu-Tyr-Gln-…
Number of citations: 14 www.tandfonline.com
T Doi - Chemical and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
This paper describes the synthetic studies conducted on a marine natural product, cyclodepsipeptide apratoxin A. Total synthesis of the oxazoline analogue of apratoxin A was achieved…
Number of citations: 20 www.jstage.jst.go.jp
Y Onda, Y Masuda, M Yoshida… - Journal of Medicinal …, 2017 - ACS Publications
We have demonstrated design, synthesis, and biological evaluation of apratoxin A mimetics. In the first generation, the moCys moiety was replaced with seven simple amino acids as …
Number of citations: 27 pubs.acs.org
T Kitamura, R Suzuki, S Inuki, H Ohno… - ACS Medicinal …, 2021 - ACS Publications
Coibamide A, a cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, shows potent cytotoxic activity via the inhibition of the Sec61 translocon. We designed a …
Number of citations: 1 pubs.acs.org
S Bansal, WC Su, M Budamagunta, W Xiao… - … et Biophysica Acta (BBA …, 2020 - Elsevier
Membrane active peptides (MAPs) have gained wide interest due to their far reaching applications in drug discovery and drug delivery. The search for new MAPs, however, has been …
Number of citations: 5 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.